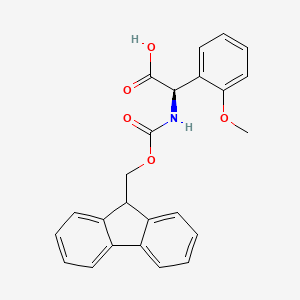

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Übersicht

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid (9H-FMA) is an important organic compound used in a variety of scientific research applications. It is an intermediate in the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Fmoc-®-2-Methoxy-phenylglycine derivatives are utilized in the creation of hydrogels that can act as drug carriers. These hydrogels are designed to be biocompatible and can form under mild conditions, making them suitable for delivering drugs within the body .

Tissue Engineering

The compound’s derivatives are also employed in tissue engineering, where they are used to create extracellular matrices that support cell adhesion, survival, and duplication. This application is crucial for developing tissues that can integrate with the body’s natural systems .

Biomedical Applications

Beyond drug delivery and tissue engineering, Fmoc-®-2-Methoxy-phenylglycine is involved in various biomedical applications, including the formulation of membranes and coatings, components for sensors, and optimization of tools for diagnostic agents .

Biosensors

In biotechnological fields, self-assembled materials derived from this compound have been proposed as biosensors for detecting amyloid fibrils, showcasing its potential in diagnostic tools .

Wirkmechanismus

Target of Action

The primary target of Fmoc-®-2-Methoxy-phenylglycine is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, allowing for the efficient synthesis of peptides .

Mode of Action

Fmoc-®-2-Methoxy-phenylglycine interacts with its targets through a two-step mechanism. The compound is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), resulting in the formation of Fmoc carbamate . This reaction is favored by the use of cyclic secondary amines . The Fmoc group is then rapidly removed by base .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The compound’s action affects the peptide synthesis pathway, with downstream effects on the production of peptides.

Result of Action

The result of Fmoc-®-2-Methoxy-phenylglycine’s action is the efficient synthesis of peptides. The compound’s use as a protecting group for the amino group allows for the rapid and efficient synthesis of peptides, contributing to advances in peptide synthesis technology .

Action Environment

The action, efficacy, and stability of Fmoc-®-2-Methoxy-phenylglycine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture and heat . Additionally, the efficiency of the reaction could be affected by side reactions and by-product formation .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654728 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217838-25-9 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)

![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)

![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)

![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)

![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)